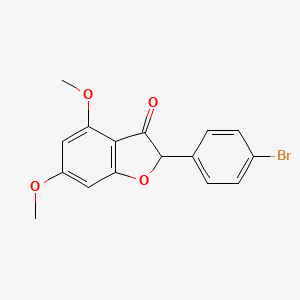
(S)-2-Amino-6-((S)-2-hydroxypropanamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a hydroxypropionyl group attached to the nitrogen atom at the sixth position of the lysine molecule. Its structure and functional groups make it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE typically involves the reaction of L-lysine with (S)-2-hydroxypropanoic acid under specific conditions. The process may include the use of protecting groups to ensure selective modification of the lysine molecule. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of N6-((S)-2-OXO-PROPANOYL)-L-LYSINE.
Reduction: Regeneration of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE.
Substitution: Formation of N6-((S)-2-HYDROXYPROPANOYL)-N-ALKYL-L-LYSINE derivatives.
Applications De Recherche Scientifique
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and biochemical assays.
Mécanisme D'action
The mechanism by which N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE exerts its effects involves its interaction with specific molecular targets. The hydroxypropionyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This compound can also participate in metabolic pathways, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-ACETYL-L-LYSINE: Similar structure but with an acetyl group instead of a hydroxypropionyl group.
N6-METHYL-L-LYSINE: Features a methyl group at the sixth position.
N6-SUCCINYL-L-LYSINE: Contains a succinyl group at the sixth position.
Uniqueness
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.
Propriétés
Formule moléculaire |
C9H18N2O4 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2S)-2-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 |
Clé InChI |
TVFTZQHBUQYHFH-BQBZGAKWSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)O |
SMILES canonique |
CC(C(=O)NCCCCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)





![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)


